1,3-Dioxane-4-acetic acid, 2,6-diphenyl-, ethyl ester, (4R,6S)-
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Overview
Description
1,3-Dioxane-4-acetic acid, 2,6-diphenyl-, ethyl ester, (4R,6S)- is a chemical compound with the molecular formula C20H22O4 It is a derivative of 1,3-dioxane, featuring two phenyl groups and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxane-4-acetic acid, 2,6-diphenyl-, ethyl ester, (4R,6S)- typically involves the acetalization of 4-hydroxy-6-X-substituted-methyl-tetrahydropyran-2-one compounds in the presence of an acetalization agent and an acid catalyst . The reaction conditions often include the use of dichloromethane as a solvent and pyridinium p-toluenesulfonate as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxane-4-acetic acid, 2,6-diphenyl-, ethyl ester, (4R,6S)- can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced forms of the compound.
Scientific Research Applications
1,3-Dioxane-4-acetic acid, 2,6-diphenyl-, ethyl ester, (4R,6S)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dioxane-4-acetic acid, 2,6-diphenyl-, ethyl ester, (4R,6S)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Meldrum’s Acid: 2,2-Dimethyl-1,3-dioxane-4,6-dione, known for its use in organic synthesis.
(4R,6S)-6-(Chloromethyl)-2,2-dimethyl-1,3-dioxane-4-acetic Acid 1,1-Dimethylethyl Ester: Another derivative of 1,3-dioxane with different substituents.
Uniqueness
1,3-Dioxane-4-acetic acid, 2,6-diphenyl-, ethyl ester, (4R,6S)- is unique due to its specific structural configuration and the presence of two phenyl groups. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
874198-18-2 |
---|---|
Molecular Formula |
C20H22O4 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
ethyl 2-[(4R,6S)-2,6-diphenyl-1,3-dioxan-4-yl]acetate |
InChI |
InChI=1S/C20H22O4/c1-2-22-19(21)14-17-13-18(15-9-5-3-6-10-15)24-20(23-17)16-11-7-4-8-12-16/h3-12,17-18,20H,2,13-14H2,1H3/t17-,18+,20?/m1/s1 |
InChI Key |
RAISOUXYBGJLME-ZOVQDZKKSA-N |
Isomeric SMILES |
CCOC(=O)C[C@H]1C[C@H](OC(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)CC1CC(OC(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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